Z-Ala-Trp-OH

概要

説明

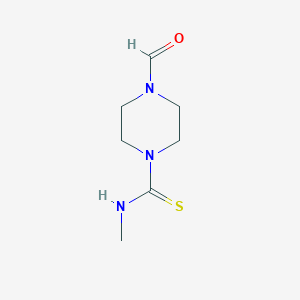

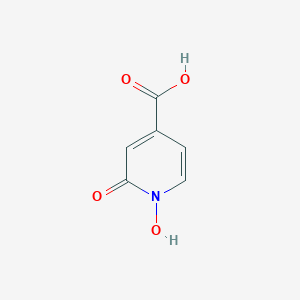

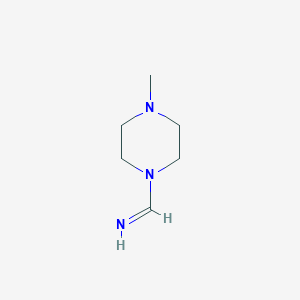

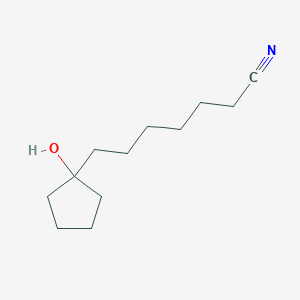

Z-Ala-Trp-OH is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

成長ホルモン放出活性

Z-Ala-Trp-OHは、合成ヘキサペプチドの一部として、特にヒトを含むさまざまな種において、顕著な成長ホルモン(GH)放出活性を有することが報告されています . これは、正常な若い成人や高齢男性だけでなく、低身長や巨人症などの患者においても観察されています .

臨床応用

This compoundのGH放出活性により、臨床応用が促進されています。 例えば、さまざまな患者群における投与に対する血漿GH反応を研究するために使用されてきました .

動物実験

This compoundは、臨床研究で得られた問題やメカニズムを解明するために、動物実験で使用されてきました .

インビトロ研究

This compoundを用いて、その効果やメカニズムをさらに理解するために、下垂体細胞を用いたインビトロ研究が行われています .

抗酸化活性

This compoundを含む、食事性タンパク質から誘導されたペプチドは、有意な抗酸化活性を示すことが研究で示されています . この抗酸化活性は、人間の健康増進や食品加工において顕著な有益な効果をもたらす可能性があります .

抗酸化ペプチドのスクリーニング

This compoundは、最先端の研究分野である抗酸化ペプチドのスクリーニングに使用されてきました . 抗酸化ペプチドの効率的なスクリーニングは、最先端の研究の最前線にあります .

Safety and Hazards

Z-Ala-Trp-OH is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken, such as moving to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking immediate medical attention .

将来の方向性

作用機序

Target of Action

Z-Ala-Trp-OH is a biochemical used in proteomics research It’s known that the tryptophan (trp) residue plays a significant role in various biochemical processes .

Mode of Action

It’s known that the tryptophan residue can form a bond (called cation–π interaction) with positively charged molecules . Such interactions are key in many biochemical processes, including protein-mediated phase separation .

Biochemical Pathways

Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . The major Trp metabolism pathway is the Kyn pathway; through this pathway, >95% of Trp degrades into multiple bioactive compounds .

Pharmacokinetics

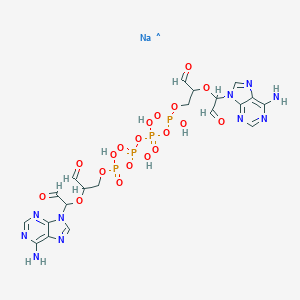

A related study on a peptide containing trp showed that a metabolic product resulting from the enzymatic cleavage of the peptide bond was detected in plasma at all the examined time points from 2 hours post-injection . The conjugated photosensitizer accumulated rapidly and at high levels in the tumor, with 2.3% of the injected dose per gram of tumor tissue at 1 hour after injection .

Result of Action

It’s known that trp metabolites can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Action Environment

For instance, it’s important to prevent further spillage or leakage of the chemical, and discharge into the environment must be avoided .

特性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEANOUHCLXZBNG-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426312 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119645-65-7 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Z-Ala-Trp-OH used in the study of peptide racemization during synthesis?

A1: The research by [] utilizes this compound (N-benzyloxycarbonyl-alanyl-tryptophan) as a model peptide to investigate racemization during peptide coupling reactions. This specific peptide is chosen for a couple of key reasons:

- Presence of Tryptophan (Trp): Tryptophan possesses intrinsic fluorescence properties. This allows researchers to employ highly sensitive fluorescence detection during High-Performance Liquid Chromatography (HPLC) analysis. This sensitivity is crucial for accurately quantifying even small amounts of diastereomers formed due to racemization. []

- Formation of Diastereomers: When this compound is coupled with another amino acid (Valine methyl ester in this case), the chirality at the alanine residue can be affected. This results in the formation of diastereomers (LLL and LDL) that can be separated and quantified using HPLC. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B39122.png)

![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)